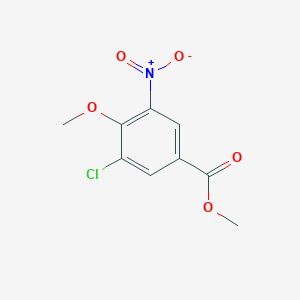
4-(Azetidin-1-yl)but-2-enoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of azetidine to an α,β-unsaturated ester, followed by hydrolysis and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The double bond in the but-2-enoic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated derivatives of the but-2-enoic acid moiety.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Oxetane derivatives: Similar four-membered ring structures but with an oxygen atom instead of nitrogen.
Uniqueness
(E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is unique due to its combination of the azetidine ring and the but-2-enoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H12ClNO2 |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
4-(azetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)3-1-4-8-5-2-6-8;/h1,3H,2,4-6H2,(H,9,10);1H |
Clave InChI |
TXYJFVUTOMMRLM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC=CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



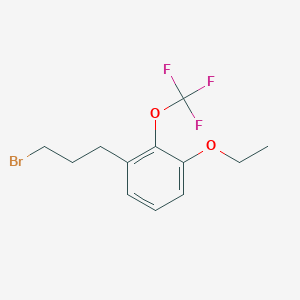

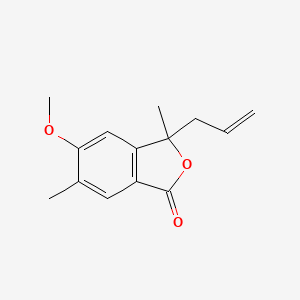
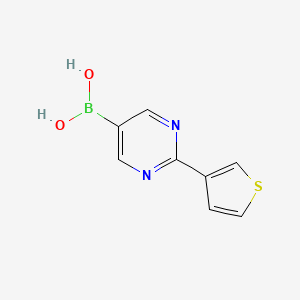
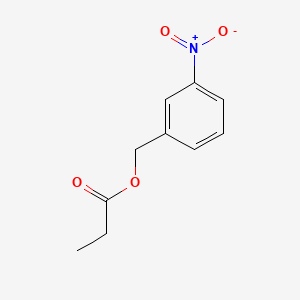
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
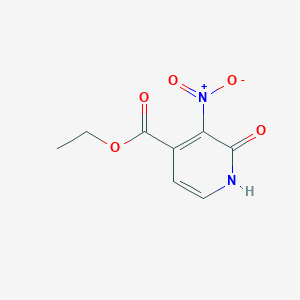
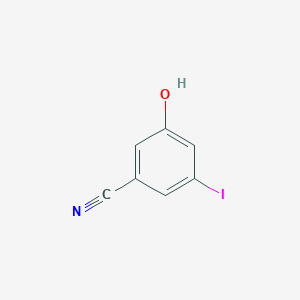
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
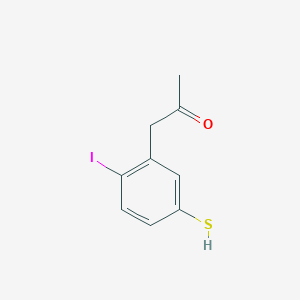
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)
